N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a quinazolinone moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Functionalization: The quinazolinone core is then functionalized with various substituents, such as the diethylamino and dimethoxy groups, through nucleophilic substitution or other suitable reactions.
Final Coupling: The final step involves coupling the functionalized quinazolinone with the acetamide moiety, typically using reagents like thionyl chloride or carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-hydroxy-2-quinolones and other quinazolinone-based drugs.
Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures, such as acetaminophen and other related drugs.
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H32N4O4S |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C29H32N4O4S/c1-6-32(7-2)21-13-14-23(19(3)15-21)30-27(34)18-38-29-31-24-17-26(37-5)25(36-4)16-22(24)28(35)33(29)20-11-9-8-10-12-20/h8-17H,6-7,18H2,1-5H3,(H,30,34) |
InChI Key |
GKZXZDXJNOZSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=CC=CC=C4)OC)OC)C |
Origin of Product |
United States |
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